molecular formula C15H11ClNNaO3 B3147289 Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate CAS No. 61941-62-6

Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate

Cat. No. B3147289
CAS RN: 61941-62-6
M. Wt: 311.69 g/mol
InChI Key: FVBKCOXGVZPEDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate” is a chemical compound with the formula C15H11ClNNaO3 . It is related to “Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate”, which has the linear formula C17H16ClNO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sodium atom, a 2-amino-3-(4-chlorobenzoyl)phenyl group, and an acetate group . The compound has a molecular weight of 311.70 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 311.70 . The boiling point and other physical properties are not specified in the searched resources .

Scientific Research Applications

Electron Transfer Reactions

The compound has been implicated in studies focusing on electron transfer reactions, particularly in the context of chloroaurate(III) complexes in acid mediums. Research suggests that sodium acetate-acetic acid buffer medium plays a significant role in the kinetics and mechanisms of these reactions, providing insights into the reactivity and potential applications of these gold(III) species in various chemical processes (Pal, Sen, & Gupta, 2007).

Cellular Responses and Potential Therapeutic Applications

Sodium acetate, part of the compound's structure, has been shown to elicit specific cellular responses, particularly in yeast and bacterial cells, which could have implications for its use in therapeutic applications. For example, sodium acetate has been identified as a potentially novel inhibitor/stressor relevant to fermentation processes, highlighting its role in influencing cellular responses to stress and potentially contributing to the development of yeast strain engineering for increased productivity in bioethanol and other bio-based industries (Watcharawipas, Watanabe, & Takagi, 2018).

Implications for Food Safety and Preservation

Research on sodium lactate, a related compound, underscores its antimicrobial properties and utility in food preservation. Studies have demonstrated the efficacy of sodium lactate and related salts in controlling microbial growth in food products, which could be extrapolated to understand the broader applications of sodium compounds in food science and safety (Shelef, 1994).

Safety and Hazards

The specific safety and hazard information for “Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate” is not provided in the searched resources .

properties

IUPAC Name

sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBKCOXGVZPEDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Reactant of Route 3
Reactant of Route 3
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Reactant of Route 4
Reactant of Route 4
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Reactant of Route 5
Reactant of Route 5
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Reactant of Route 6
Reactant of Route 6
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.